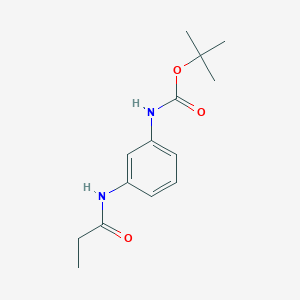![molecular formula C22H22N2O2 B268821 4-[(1-naphthylacetyl)amino]-N-propylbenzamide](/img/structure/B268821.png)
4-[(1-naphthylacetyl)amino]-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-naphthylacetyl)amino]-N-propylbenzamide, also known as Napabucasin, is a small molecule inhibitor that has been shown to target cancer stem cells. Cancer stem cells are a subpopulation of cells within a tumor that are believed to be responsible for tumor initiation, progression, and recurrence. Napabucasin has shown promise in preclinical studies as a potential therapeutic agent for various types of cancer.
Mécanisme D'action
4-[(1-naphthylacetyl)amino]-N-propylbenzamide targets cancer stem cells by inhibiting the STAT3 signaling pathway, which is known to be involved in stem cell self-renewal and tumor progression. 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has also been shown to inhibit the expression of genes involved in drug resistance and metastasis.
Biochemical and Physiological Effects:
4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been shown to have a favorable safety profile in preclinical studies. It has been shown to be well-tolerated and to have minimal toxicity in normal cells. In addition, 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been shown to have a long half-life, suggesting that it may have potential as a once-daily oral therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide is its ability to target cancer stem cells, which are often resistant to conventional therapies. Another advantage is its potential as a combination therapy with chemotherapy and radiation therapy. One limitation of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide is its limited bioavailability, which may limit its efficacy in vivo.
Orientations Futures
For 4-[(1-naphthylacetyl)amino]-N-propylbenzamide research include clinical trials to evaluate its safety and efficacy in patients with various types of cancer. In addition, further studies are needed to optimize its dosing and to identify biomarkers that can predict response to therapy. Other potential future directions include the development of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide analogs with improved pharmacokinetic properties and the evaluation of 4-[(1-naphthylacetyl)amino]-N-propylbenzamide in combination with other targeted therapies.
Méthodes De Synthèse
4-[(1-naphthylacetyl)amino]-N-propylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 1-naphthylacetic acid with propylamine, followed by the formation of an amide bond with 4-aminobenzamide. The final step involves the introduction of a nitrile group using a dehydration reaction.
Applications De Recherche Scientifique
4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been extensively studied in preclinical models of cancer, including breast, colon, pancreatic, and lung cancer. In these studies, 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has been shown to inhibit cancer stem cell self-renewal and induce cell death in cancer stem cells. 4-[(1-naphthylacetyl)amino]-N-propylbenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Propriétés
Nom du produit |
4-[(1-naphthylacetyl)amino]-N-propylbenzamide |
|---|---|
Formule moléculaire |
C22H22N2O2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
4-[(2-naphthalen-1-ylacetyl)amino]-N-propylbenzamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-14-23-22(26)17-10-12-19(13-11-17)24-21(25)15-18-8-5-7-16-6-3-4-9-20(16)18/h3-13H,2,14-15H2,1H3,(H,23,26)(H,24,25) |
Clé InChI |
AXJLDGGIOOHUHY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)


![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
![4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B268761.png)
![Methyl 4-({[4-(isobutyrylamino)phenyl]amino}carbonyl)benzoate](/img/structure/B268762.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268763.png)